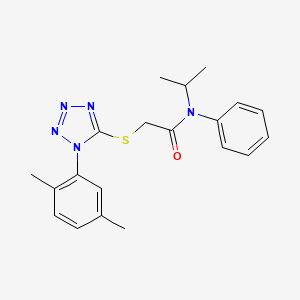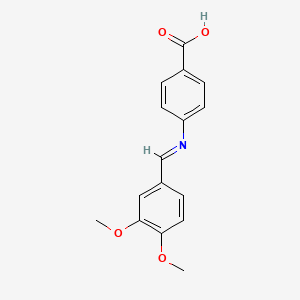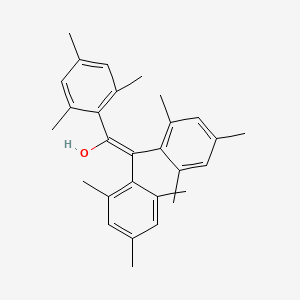
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide is a complex organic compound that features a tetraazole ring, a thioether linkage, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetraazole is then reacted with a thiol to form the thioether linkage. The final step involves the acylation of the thioether with an isopropyl-phenylacetamide derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Mécanisme D'action
The mechanism of action of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The tetraazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-methyl-N-phenylacetamide
- 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-(4-methylphenyl)acetamide
- 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-isopropyl-N-phenylacetamide lies in its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects .
Propriétés
Formule moléculaire |
C20H23N5OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-14(2)24(17-8-6-5-7-9-17)19(26)13-27-20-21-22-23-25(20)18-12-15(3)10-11-16(18)4/h5-12,14H,13H2,1-4H3 |
Clé InChI |
KDLAKIOJEPTQDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11960843.png)
![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)


![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide](/img/structure/B11960874.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)

